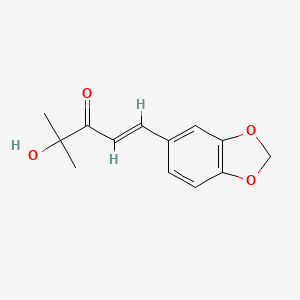
1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one, also known as piperonyl butoxide (PBO), is a widely used organic compound in the field of biochemistry and pharmacology. It is a colorless to yellowish liquid with a distinctive odor, and it is soluble in most organic solvents. PBO is commonly used as a synergist in insecticides, where it enhances the effectiveness of the active ingredient by inhibiting the breakdown of the insecticide by the insect's metabolic enzymes.
作用机制
The mechanism of action of PBO involves the inhibition of cytochrome P450 enzymes in insects, which are responsible for the detoxification and breakdown of insecticides. PBO binds to the active site of cytochrome P450 enzymes, preventing the insect from metabolizing the insecticide and allowing it to accumulate to toxic levels. This results in increased toxicity and faster knockdown of insects.
Biochemical and Physiological Effects
PBO has been shown to have low toxicity to mammals and birds, and it is rapidly metabolized and excreted from the body. However, studies have shown that PBO can have toxic effects on aquatic organisms, particularly fish, at high concentrations. PBO has also been shown to have endocrine-disrupting effects in some species, although the significance of these effects on human health is still unclear.
实验室实验的优点和局限性
PBO is a valuable tool in the study of insecticide resistance and the development of new insecticides. Its synergistic effects with pyrethroids allow for the development of more effective insecticides, while its low toxicity to mammals and birds make it a safer alternative to other synergists. However, the use of PBO in lab experiments can be limited by its potential toxic effects on aquatic organisms and its endocrine-disrupting effects.
未来方向
There are several potential future directions for research on PBO. One area of interest is the development of new synergists that are more effective and safer than PBO. Another area of interest is the study of PBO's endocrine-disrupting effects and their potential impact on human health. Additionally, there is a need for further research on the environmental effects of PBO, particularly on aquatic organisms. Finally, the development of new methods for synthesizing PBO could lead to more efficient and cost-effective production of this important compound.
合成方法
PBO is synthesized through a multi-step process, starting from safrole, which is a natural organic compound found in the essential oil of sassafras and other plants. The first step involves the oxidation of safrole to form 1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-oneic acid, which is then esterified with methanol to form methyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one ketone. The final step involves the reaction of methyl this compound ketone with hydrogen peroxide in the presence of a catalyst to form PBO.
科学研究应用
PBO has been extensively studied for its synergistic effects in insecticides, particularly in combination with pyrethroids, which are a class of synthetic insecticides derived from chrysanthemum flowers. PBO enhances the effectiveness of pyrethroids by inhibiting the activity of cytochrome P450 enzymes in insects, which are responsible for the breakdown of pyrethroids. This results in increased toxicity and faster knockdown of insects, making PBO a valuable tool in pest control.
属性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2,15)12(14)6-4-9-3-5-10-11(7-9)17-8-16-10/h3-7,15H,8H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZZGRDHJNKKSR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)

![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)
![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)
![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)